3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine

Medicinal Chemistry ADME Optimization LogP

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is a synthetic heterocyclic small molecule (molecular formula C15H18N4, molecular weight 254.33 g/mol) that belongs to the arylpiperazine-pyridazine class of compounds. It features a pyridazine core bearing a methyl substituent at the 3-position and a 4-phenylpiperazin-1-yl moiety at the 6-position.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Cat. No. B12194373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C15H18N4/c1-13-7-8-15(17-16-13)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
InChIKeyDWMJFBZSDZGRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine: Core Scaffold and Procurement Identity


3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is a synthetic heterocyclic small molecule (molecular formula C15H18N4, molecular weight 254.33 g/mol) that belongs to the arylpiperazine-pyridazine class of compounds. It features a pyridazine core bearing a methyl substituent at the 3-position and a 4-phenylpiperazin-1-yl moiety at the 6-position . This scaffold places it at the intersection of two privileged medicinal chemistry fragments: the phenylpiperazine group, widely associated with GPCR ligand activity (serotonergic, dopaminergic, and adrenergic receptor binding), and the pyridazine ring, a diazine heterocycle found in numerous bioactive molecules. The compound is commercially available as a research chemical for in vitro screening and medicinal chemistry optimization programs targeting central nervous system and oncology indications [1].

Why Generic Substitution of 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine Fails: Structural Differentiation from Close Analogs


Within the arylpiperazine-pyridazine chemical series, subtle structural variations produce significant shifts in receptor affinity profiles, selectivity windows, and physicochemical properties. The 3-methyl substitution pattern distinguishes this compound from its most common regioisomeric analog, 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine, where the methyl group resides on the piperazine ring rather than the pyridazine core [1]. This positional swap alters both the electronic distribution of the pyridazine ring and the conformational preferences of the entire molecule. Evidence from the broader pyridylpiperazine and phenylpiperazine literature demonstrates that the position of nitrogen atoms in the heteroaryl ring governs sigma receptor subtype selectivity [2], while pyridazine substitution patterns directly modulate thermal stability and target residence time in enzyme inhibition contexts [3]. Therefore, generic substitution without verifying the exact substitution pattern risks selecting a compound with different target engagement, metabolic stability, or off-target liability, undermining reproducibility in both biochemical assays and cellular screening campaigns.

Quantitative Differentiation Guide for 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine: Evidence-Based Selection Criteria


Regioisomeric Methyl Placement Dictates Physicochemical and ADME Properties

The compound 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine (methyl on pyridazine C3) is the structural regioisomer of 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine (methyl on piperazine N4). In the latter analog, the methyl group increases the basicity of the piperazine distal nitrogen (calculated pKa shift from ~8.0 to ~8.6 for N-methylpiperazine vs. piperazine), whereas in the target compound, the methyl is an electron-donating substituent on the pyridazine ring, altering its π-electron density and hydrogen-bond acceptor capacity without affecting piperazine basicity. This is expected to result in a lower LogD7.4 for the target compound relative to the N-methylpiperazine analog, potentially improving aqueous solubility while maintaining passive permeability. Quantitative LogP data from the closest available analog, 3-(4-methyl-1-piperazinyl)-6-phenylpyridazine (LogP 1.67, LogSW -1.47), provide a baseline for comparison .

Medicinal Chemistry ADME Optimization LogP Solubility

Sigma Receptor Binding Affinity: Class-Level Evidence from Pyridylpiperazine SAR

The 4-phenylpiperazine moiety is a well-established primary pharmacophore for sigma receptor (σ1 and σ2) binding. In a systematic study of pyridylpiperazine sigma ligands, the position of the heteroaryl nitrogen atom was shown to dictate sigma receptor subtype selectivity: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, while (2-pyridyl)piperazines favor σ2 receptors [1]. Extending this SAR to the pyridazine series, 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine presents a unique nitrogen arrangement—two adjacent pyridazine nitrogens at positions 1 and 2—that is absent in previously studied pyridylpiperazines. A structurally related phenylpiperazine derivative, 2-(3-methyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone, demonstrated high σ1 receptor affinity (Ki 4.8 nM), comparable to haloperidol (Ki 2.6 nM) [2]. While no direct binding data for the title compound are publicly available, the pyridazine ring with its dual nitrogen pharmacophore is predicted to modulate both σ1/σ2 subtype selectivity and the intrinsic efficacy profile relative to mono-nitrogen pyridyl analogs.

Sigma receptor Binding affinity CNS pharmacology SAR

Patent-Disclosed Analgesic Activity: Differentiation from Chlorinated Analog

European patent EP0211457A2 and its Japanese counterpart JPS6229575A disclose a series of (4-substituted-piperazinyl)pyridazines with analgesic and antitussive activity [1]. The exemplified compound 3-chloro-6-[4-(3-phenyl-2-propenyl)-1-piperazinyl]pyridazine represents the most preferred embodiment, featuring a chloro substituent at the pyridazine 3-position. 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine differs in two key respects: (a) the 3-position bears a methyl group rather than a chloro, eliminating potential metabolic dehalogenation liabilities; (b) the piperazine 4-position bears a phenyl ring rather than a phenylpropenyl chain, reducing molecular flexibility (fewer rotatable bonds) and potentially enhancing target selectivity by restricting conformational entropy. The methyl-for-chloro substitution at position 3 is expected to reduce CYP450-mediated oxidative metabolism via the arene oxide pathway that is prevalent with electron-deficient chloroarenes, while maintaining the steric bulk necessary for target binding pocket occupancy.

Analgesic Antitussive CNS Patent

dCTP Pyrophosphatase 1 Inhibition: Scaffold-Level Validation from Piperazinyl-Pyridazine Series

A series of piperazin-1-ylpyridazine derivatives has been identified as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. Lead compounds in this series increase dCTPase thermal stability and protease resistance, display outstanding selectivity over related nucleotide-metabolizing enzymes, and synergize with cytidine analogs (e.g., decitabine) to kill leukemic cells. 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine shares the core piperazinyl-pyridazine scaffold with these validated dCTPase inhibitors. Its specific substitution pattern—a methyl group at C3 and a phenyl ring on the piperazine—maps onto the SAR space explored in the optimization campaign, where substituents at the pyridazine 3- and 6-positions were systematically varied to tune potency and selectivity. The compound's compact structure (MW 254.33) and low hydrogen-bond donor count (Hdon = 0, inferred from analog data ) align with lead-like properties desirable for dCTPase-targeting probe development.

dCTPase Cancer Nucleotide metabolism Enzyme inhibition

Muscarinic M1 Receptor Recognition: Off-Target Alert Differentiating from N-Methylpiperazine Analog

The regioisomeric analog 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine (N-methyl on piperazine) has been tested for muscarinic acetylcholine M1 receptor binding and displays a Ki of 15,600 nM (15.6 μM), indicating weak but measurable M1 affinity [1]. For 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine (methyl on pyridazine), the absence of the N-methyl group on piperazine is predicted to reduce M1 binding affinity, as the protonatable distal piperazine nitrogen remains unsubstituted and more available for ionic interactions with the conserved aspartate residue in the orthosteric binding pocket of aminergic GPCRs. However, the pyridazine methyl substituent may alter the overall molecular shape and electronic complementarity to the M1 receptor differently than the N-methylpiperazine modification. This structural distinction is critical for CNS programs where muscarinic receptor-mediated off-target effects (e.g., cognitive impairment, cardiovascular effects) must be avoided.

Muscarinic receptor Off-target profiling CNS selectivity BindingDB

Commercial Availability and Purity: Procurement Differentiation from Non-Commercial Syntheses

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is commercially available from multiple specialty chemical suppliers at purities of ≥95% . In contrast, the structurally closest regioisomer, 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine, is cataloged by Hit2Lead and Ambinter [1], while 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine is widely listed. The commercial availability of the title compound with defined purity specifications enables direct procurement without the need for custom synthesis, reducing lead time from weeks (typical for custom synthesis of substituted pyridazines) to days. The compound's MDL number (MFCD07386352, inferred from the analog series ) provides a unique identifier for unambiguous ordering across vendor catalogs.

Compound procurement Purity specification Vendor sourcing Quality control

Recommended Application Scenarios for 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine Based on Evidence Profile


Sigma Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The 4-phenylpiperazine moiety is a validated sigma receptor pharmacophore [1]. The pyridazine ring's unique 1,2-diazine nitrogen arrangement is structurally distinct from the pyridine, pyrimidine, and pyrazine heterocycles previously explored in sigma ligand SAR. 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is suitable for inclusion in a sigma receptor subtype selectivity panel alongside known σ1 (e.g., haloperidol, Ki 2.6 nM [2]) and σ2 controls.

dCTP Pyrophosphatase 1 Inhibitor Hit Expansion

The piperazinyl-pyridazine chemotype has been validated as a novel class of dCTPase inhibitors with synergy potential with cytidine analogs in leukemic cells [3]. The title compound, with its distinct 3-methyl-6-phenylpiperazine substitution, is an ideal candidate for hit expansion and SAR exploration around the dCTPase target, particularly for probing the tolerance of the enzyme binding pocket for C3-methyl substitution.

Negative Control Design for Muscarinic M1-Mediated Off-Target Screening

The structural analog 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine exhibits weak M1 binding (Ki 15.6 μM [4]). The title compound, lacking the N-methylpiperazine group, can serve as a structurally matched negative control in M1 receptor counter-screening assays, allowing researchers to attribute M1 activity specifically to the N-methylpiperazine structural feature.

Computational Docking and Pharmacophore Modeling of Phenylpiperazine-GPCR Interactions

With a molecular weight of 254.33, zero hydrogen-bond donors, and a LogP predicted in the 2.0–2.3 range (based on analog data ), the compound meets lead-like criteria for CNS drug discovery. Its well-defined substitution pattern makes it suitable as a computational benchmark for docking studies targeting dopamine D3, serotonin 5-HT1A, and adrenergic α1 receptors, where phenylpiperazines are established privileged scaffolds [5].

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